molecular formula C14H12N2O4 B2841246 Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate CAS No. 942922-74-9

Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate

Cat. No.: B2841246
CAS No.: 942922-74-9
M. Wt: 272.26
InChI Key: AABONNZLGFYNCO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives typically involves coupling reactions of pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. The use of homogeneous and heterogeneous catalysts, such as palladium and nickel complexes, is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [4,4’-bipyridine]-2,2’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce bipyridine derivatives with reduced functional groups .

Scientific Research Applications

Dimethyl [4,4’-bipyridine]-2,2’-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl [4,4’-bipyridine]-2,2’-dicarboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include metal centers in enzymes and catalytic systems .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipyridine: A precursor to many bipyridine derivatives, known for its coordination chemistry applications.

    2,2’-Bipyridine: Another bipyridine isomer, widely used as a ligand in coordination chemistry.

    N,N’-Dimethyl-4,4’-bipyridinium dichloride (Paraquat): A redox-active compound used as a herbicide.

Uniqueness

Dimethyl [4,4’-bipyridine]-2,2’-dicarboxylate is unique due to its specific functional groups, which enhance its solubility and reactivity compared to other bipyridine derivatives. Its ability to form stable complexes with metal ions makes it particularly valuable in catalysis and coordination chemistry .

Properties

IUPAC Name

methyl 4-(2-methoxycarbonylpyridin-4-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)11-7-9(3-5-15-11)10-4-6-16-12(8-10)14(18)20-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABONNZLGFYNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)C2=CC(=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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